![molecular formula C23H22FN5O2 B2413578 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide CAS No. 922047-47-0](/img/structure/B2413578.png)
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide
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Overview
Description
The compound “N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide” is a pyrimidine derivative . Pyrimidine is a basic structure in nucleotides and nucleic acids, and it exhibits a wide range of pharmacological activities .
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be diverse. For example, a structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Scientific Research Applications
Synthesis and Applications
Synthesis of Pyrazolo[3,4-d]pyrimidine Analogues : This compound has been synthesized as an analogue of potent antitumor agents, showing a significant step in the development of new anticancer medications (Taylor & Patel, 1992).
Anticancer Activity : Derivatives of this compound, specifically pyrazolo[3,4-d]pyrimidin-4-one derivatives, have been tested for their antitumor activity, particularly against human breast adenocarcinoma cell lines, demonstrating significant inhibitory activity (Abdellatif et al., 2014).
Novel Compound Synthesis : The synthesis of novel isoxazolines and isoxazoles from derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one via cycloaddition highlights the versatility of this compound in creating new potential therapeutic agents (Rahmouni et al., 2014).
Enzymatic Activity Enhancement : Research indicates that derivatives of this compound can significantly increase the reactivity of enzymes, such as cellobiase, suggesting its potential in biomedical applications (Abd & Gawaad, 2008).
Potential in Neuroinflammation Imaging : Novel pyrazolo[1,5-a]pyrimidines derivatives related to this compound have shown promise as ligands for the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammatory processes. These derivatives could be used in PET imaging of neuroinflammation (Damont et al., 2015).
Antimicrobial Activity : Some heterocyclic derivatives of this compound have exhibited notable antimicrobial properties, highlighting its potential use in the development of new antibacterial agents (Bondock et al., 2008).
Antioxidant Activity : Certain heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, derived from this compound, have demonstrated antioxidant activity, which could have therapeutic applications (El‐Mekabaty, 2015).
Future Directions
properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-6-7-18(10-16(15)2)22(30)25-8-9-29-21-20(12-27-29)23(31)28(14-26-21)13-17-4-3-5-19(24)11-17/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRVUDPPYZKVQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide |
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